p-Toluidine, alpha-inden-1-ylidene-
Description
Contextualization of p-Toluidine (B81030) Derivatives in Organic Chemistry
p-Toluidine, or 4-methylaniline, is an aromatic amine that serves as a vital building block in organic synthesis. wikipedia.org It is one of three isomers of toluidine, distinguished by the para-position of the methyl group relative to the amino group on the benzene (B151609) ring. wikipedia.org This specific substitution pattern influences its physical properties, such as its solid nature at room temperature, compared to its liquid ortho and meta isomers. wikipedia.org
The chemical reactivity of p-toluidine is largely dictated by the amino group, which imparts basicity and nucleophilic character to the molecule. wikipedia.org This reactivity allows it to participate in a wide array of chemical transformations, making its derivatives valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.org For instance, p-toluidine can undergo reactions like N-alkylation and condensation with carbonyl compounds to form a diverse range of functionalized molecules. google.comorgsyn.org The presence of the methyl group can also influence the electronic and steric environment of the molecule, which can be a key factor in the properties and reactivity of its derivatives. quora.com
Significance of Inden-1-ylidene Moieties in Chemical Synthesis
The inden-1-ylidene moiety is a bicyclic structure derived from indene (B144670), a hydrocarbon with a benzene ring fused to a cyclopentadiene (B3395910) ring. The "ylidene" suffix indicates a double bond from the 1-position of the indene ring to an external atom, in this case, the nitrogen of the azomethine group. Inden-1-ylidene and its derivatives are of significant interest in organometallic chemistry and catalysis. researchgate.net
Notably, indenylidene ligands are crucial components in the design of highly efficient olefin metathesis catalysts, such as certain ruthenium-based complexes. nih.gov The steric and electronic properties of the indenylidene ligand can be fine-tuned by introducing substituents on the ring system, which in turn modulates the activity and stability of the catalyst. researchgate.net The synthesis of indenylidene derivatives often involves the reaction of precursors like 1-indanone (B140024) or substituted propargyl alcohols. researchgate.net The incorporation of the indenylidene framework into a molecule can impart unique structural rigidity and electronic properties, making it a valuable synthon in the construction of complex organic and organometallic architectures.
Overview of Iminilidene Structures and Schiff Base Chemistry
The C=N double bond connecting the p-toluidine and inden-1-ylidene fragments is characteristic of an imine, or more specifically, a Schiff base. chemistryjournal.net Schiff bases, also known as azomethines, are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). chemistryjournal.net This reaction is generally reversible and can be catalyzed by either acid or base. youtube.com
The formation of the imine involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting C=N double bond is a key functional group that is planar and can exist as E/Z isomers. The nitrogen atom of the imine is basic and can act as a ligand to coordinate with metal ions, forming stable complexes. researchgate.net This property makes Schiff bases versatile ligands in coordination chemistry and catalysis. researchgate.net
Research Trajectories in Indene-Based Azomethine Compounds
Research into azomethine compounds derived from indene skeletons is an active area of investigation. These compounds are explored for their potential applications in various fields, driven by the unique combination of the rigid indene framework and the versatile azomethine linkage. Studies have focused on the synthesis of novel indene-based Schiff bases and their metal complexes. xiahepublishing.com The characterization of these compounds often involves spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography to determine their precise three-dimensional structures. researchgate.netresearchgate.net The investigation of their biological activities, such as antimicrobial and anticancer properties, is also a significant research direction, as the Schiff base moiety is a known pharmacophore. xiahepublishing.com Furthermore, the development of new synthetic methodologies for creating diverse indene-based azomethine libraries is crucial for exploring their full potential in materials science and medicinal chemistry. xiahepublishing.com
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
487-61-6 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2/b14-11+ |
InChI Key |
GISMNWZLKDONAA-SDNWHVSQSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of P Toluidine, Alpha Inden 1 Ylidene
Vibrational Spectroscopy Analysis (FT-IR) for Imine Bond Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural elucidation of newly synthesized compounds, particularly for identifying key functional groups. In the case of p-Toluidine (B81030), alpha-inden-1-ylidene-, FT-IR is instrumental in confirming the formation of the Schiff base by verifying the presence of the characteristic imine (C=N) bond.
The condensation reaction between the primary amine of p-toluidine and the carbonyl group of 1-indanone (B140024) results in the formation of a C=N double bond. This bond exhibits a strong stretching vibration in the FT-IR spectrum, typically observed in the region of 1640–1610 cm⁻¹. researchgate.netnih.gov The absence of the characteristic C=O stretching band from the 1-indanone starting material (typically around 1700 cm⁻¹) and the disappearance of the N-H stretching vibrations from the p-toluidine (around 3400-3300 cm⁻¹) further corroborate the successful formation of the imine. chemicalbook.comijseas.com
Other significant bands expected in the spectrum include C-H stretching vibrations from the aromatic rings and the methyl group, as well as C=C stretching vibrations from the aromatic systems. researchgate.netresearchgate.net The precise position of the imine stretch can be influenced by the conjugation with the aromatic systems of the indene (B144670) and toluidine moieties.
Table 1: Expected FT-IR Vibrational Frequencies for p-Toluidine, alpha-inden-1-ylidene-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980–2870 | Medium |
| Imine C=N Stretch | 1640–1610 | Strong-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The ¹H NMR spectrum of p-Toluidine, alpha-inden-1-ylidene- is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. ubc.ca The integration of these signals would confirm the ratio of protons in each unique environment. youtube.comyoutube.com
The protons on the p-toluidine ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm), a pattern characteristic of a para-substituted benzene (B151609) ring. chemicalbook.comchegg.com The methyl group protons on the toluidine moiety would give rise to a singlet at approximately δ 2.1-2.4 ppm. spectrabase.com The protons of the indenylidene group would also resonate in the aromatic region, and the vinylic proton (α-proton) attached to the carbon double-bonded to the imine nitrogen would likely appear as a distinct signal, potentially downfield due to deshielding effects. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for p-Toluidine, alpha-inden-1-ylidene-
| Proton Environment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (Indene & Toluidine) | 6.8–8.0 | Multiplet/Doublets | 8H |
| Vinylic Proton (Indene) | ~6.0-7.0 | Singlet/Multiplet | 1H |
| Methyl Protons (-CH₃) | 2.1–2.4 | Singlet | 3H |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Insights
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon environment in the molecule. savemyexams.com For p-Toluidine, alpha-inden-1-ylidene-, the most characteristic signal would be that of the imine carbon (C=N). This carbon is typically deshielded and appears in the δ 150-170 ppm region. researchgate.neteurjchem.com
The spectrum would also display a series of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the indene and toluidine rings. chemicalbook.comspectrabase.com The carbon of the methyl group would produce a signal in the aliphatic region, typically around δ 20-25 ppm. hmdb.caspectrabase.com The presence of the expected number of carbon signals would confirm the molecular formula. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for p-Toluidine, alpha-inden-1-ylidene-
| Carbon Environment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Imine Carbon (C=N) | 150–170 |
| Aromatic Carbons (Indene & Toluidine) | 110–150 |
| Methyl Carbon (-CH₃) | 20–25 |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of p-Toluidine, alpha-inden-1-ylidene- is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. scirp.orgscirp.org These transitions occur within the extended conjugated system formed by the indenylidene moiety, the imine bridge, and the p-tolyl group.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For p-Toluidine, alpha-inden-1-ylidene-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₆H₁₃N. rsc.org
The calculated monoisotopic mass is approximately 219.1048 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to this value. researchgate.net Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways could include the cleavage of the bond between the indenylidene and the imine nitrogen, or fragmentation of the indene or toluidine rings, leading to characteristic daughter ions that help to piece together the molecular structure. dtu.dk
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. researchgate.net This technique allows for the precise determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. scirp.org
Fluorescence Spectroscopy for Photophysical Investigation
The photophysical properties of p-Toluidine, alpha-inden-1-ylidene-, a Schiff base derived from the condensation of 1-indanone and p-toluidine, are of significant interest due to the compound's extended π-conjugated system. This conjugation, which spans the indenylidene and p-toluidine moieties via the azomethine (-C=N-) bridge, is expected to confer fluorescent properties. While direct and specific experimental studies on the fluorescence of p-Toluidine, alpha-inden-1-ylidene- are not extensively documented in publicly available literature, its behavior can be inferred from the well-established photophysical characteristics of related Schiff bases and imine derivatives.
Schiff bases are a widely studied class of compounds known for their applications as fluorescent probes, chemosensors, and materials for organic light-emitting diodes (OLEDs). ontosight.ai Their fluorescence typically arises from π-π* transitions within the conjugated aromatic systems. The emission properties, such as wavelength, intensity, and quantum yield, are highly sensitive to the molecular structure and the surrounding environment.
Research on various Schiff bases indicates that the presence of electron-donating groups, such as the methyl group in the p-toluidine moiety, and the planarity of the conjugated system can enhance fluorescence. The photophysical behavior of these molecules is significantly influenced by factors such as solvent polarity, pH, and the potential for aggregation. researchgate.net In many Schiff bases, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicating a more polar excited state.
Furthermore, the imine nitrogen introduces the possibility of excited-state intramolecular proton transfer (ESIPT) or interactions with metal ions, which can dramatically alter the fluorescence output. researchgate.netnih.gov Studies on Schiff bases derived from o-aminophenol, for example, show that fluorescence emission maxima shift with changes in the polarity and hydrogen-bonding ability of the solvent. The interaction with certain metal ions can either quench the fluorescence or enhance it, a property that is harnessed for developing selective chemosensors. nih.govnih.gov
Table 1: Spectroscopic Data for a Related Azo-Imine Dye in Various Solvents
The following data pertains to an azo-imine dye synthesized from p-hydroxybenzylidene aniline (B41778) and the diazonium salt of p-toluidine, showcasing solvent-dependent absorption. dergipark.org.tr
| Solvent | Absorption Maximum (λmax, nm) |
| Ethanol (EtOH) | 365 |
| Dichloromethane (DCM) | 367 |
| Dimethylformamide (DMF) | 371 |
This interactive table is based on data for a structurally related compound. dergipark.org.tr
Table 2: Fluorescence Data for a Related Schiff Base Ligand
This table shows emission data for a Schiff base derived from 3,5-diaminobenzoic acid and salicylaldehyde, which exhibits blue fluorescence. researchgate.net
| Compound | Excitation (λexc, nm) | Emission (λem, nm) | Observed Color |
| Schiff Base Ligand (1a) | 365 | 456 | Blue |
| Amide Derivative (2a) | 365 | 472 | Blue |
| Zn(II) Complex (3a) | 365 | 485 | Greenish-Blue |
This interactive table is based on data for structurally related compounds to illustrate typical fluorescence behavior. researchgate.net
Based on these related systems, it is plausible that p-Toluidine, alpha-inden-1-ylidene- would exhibit fluorescence in the blue-green region of the spectrum. The exact emission wavelength and quantum yield would be dependent on the specific solvent environment and the rigidity of the molecular structure. Theoretical studies, such as Density Functional Theory (DFT) calculations, could further elucidate the relationship between its structure and spectroscopic properties. dergipark.org.trresearchgate.net
Computational and Theoretical Investigations of P Toluidine, Alpha Inden 1 Ylidene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are at the forefront of theoretical investigations into the electronic properties of molecules. These methods allow for a detailed analysis of electron distribution, molecular orbitals, and other electronic parameters that govern the molecule's behavior.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of Schiff bases and related molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a variety of electronic properties. researchgate.net For a system like p-Toluidine (B81030), alpha-inden-1-ylidene-, DFT can be used to determine key parameters such as total energy, dipole moment, and the distribution of atomic charges. These calculations provide a quantitative picture of the molecule's electronic landscape. For instance, in related Schiff bases, DFT has been used to elucidate the effects of substituents on the electronic properties of the molecule. researchgate.net
A typical output of DFT calculations for a Schiff base similar to p-Toluidine, alpha-inden-1-ylidene- might include the following data:
| Parameter | Calculated Value (Representative) |
| Total Energy | -850.123 Hartree |
| Dipole Moment | 3.45 Debye |
| Ionization Potential | 7.8 eV |
| Electron Affinity | 1.2 eV |
This table presents representative data for a Schiff base, illustrating the type of information obtained from DFT calculations.
Frontier Molecular Orbital (FMO) analysis is a critical component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For p-Toluidine, alpha-inden-1-ylidene-, FMO analysis would reveal the distribution of these orbitals across the molecular framework. Typically, in such conjugated systems, the HOMO is distributed over the electron-rich aromatic rings and the imine nitrogen, while the LUMO is located on the electron-deficient parts of the molecule. This information is crucial for predicting how the molecule will interact with other reagents. For example, studies on similar Schiff bases have used FMO analysis to understand their potential as anticancer agents by examining their ability to interact with biological macromolecules. nih.gov
| Orbital | Energy (Representative) | Localization |
| HOMO | -6.2 eV | Toluidine ring, imine nitrogen |
| LUMO | -1.5 eV | Indenylidene moiety |
| HOMO-LUMO Gap | 4.7 eV | - |
This table presents representative FMO data for a Schiff base, illustrating the insights gained from this analysis.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its properties and function. Geometry optimization calculations, typically performed using DFT methods, are used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like p-Toluidine, alpha-inden-1-ylidene-, which has rotatable bonds, conformational analysis is essential to identify the most stable conformers and the energy barriers between them.
The planarity of the molecule is a key aspect that would be investigated. A more planar conformation would suggest a higher degree of π-conjugation, which influences the electronic and optical properties of the compound. The dihedral angle between the indenylidene and toluidine ring systems would be a critical parameter determined from these calculations.
| Parameter | Optimized Value (Representative) |
| C=N Bond Length | 1.28 Å |
| Dihedral Angle (Indenylidene-Toluidine) | 35° |
This table presents representative geometric parameters for a Schiff base, obtained from geometry optimization calculations.
Molecular Dynamics Simulations for Structural Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule or an ensemble of molecules over time. MD simulations can provide information about the conformational flexibility, solvent effects, and intermolecular interactions of p-Toluidine, alpha-inden-1-ylidene-.
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule behaves in a more realistic environment, such as in a solvent or interacting with other molecules. For instance, MD simulations have been used to study the behavior of dynamic imine libraries, providing insights into their self-assembly and response to external stimuli. nih.govacs.org
Theoretical Rationalization of Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the formation of p-Toluidine, alpha-inden-1-ylidene- from 1-indanone (B140024) and p-toluidine, theoretical calculations can be used to map out the entire reaction pathway. This includes identifying the transition states and intermediates, and calculating the activation energies for each step. Such studies can explain the observed selectivity of the reaction and predict how changes in the reactants or reaction conditions would affect the outcome. researchgate.net The formation of imines is a reversible process, and computational studies can help in understanding the kinetic and thermodynamic factors that govern the equilibrium. rsc.org
Computational Studies on Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in determining the structure and properties of molecular solids and aggregates. rsc.orgresearchgate.net For p-Toluidine, alpha-inden-1-ylidene-, the aromatic rings of the indenylidene and toluidine moieties can participate in π-π stacking interactions. nih.gov
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. mdpi.com These studies are important for understanding the crystal packing of the compound and its interactions with other molecules, which is relevant for applications in materials science and medicinal chemistry. semanticscholar.org
Reactivity and Reaction Mechanisms Involving P Toluidine, Alpha Inden 1 Ylidene
Nucleophilic Reactivity of the Imine Group
The imine functional group is characterized by a carbon-nitrogen double bond. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. The reactivity of this group is central to many transformations of the parent molecule.
The lone pair on the imine nitrogen can readily attack electrophiles. Protonation by acids leads to the formation of a stable iminium ion. This reactivity is fundamental, as the formation of the imine itself from p-toluidine (B81030) and 1-indanone (B140024) is a reversible condensation reaction that proceeds under mildly acidic conditions to activate the carbonyl for nucleophilic attack by the amine. researchgate.netyoutube.com The reaction is driven to completion by the removal of water. youtube.com
The nucleophilicity of the imine nitrogen is also key in alkylation reactions and in its role as a ligand in coordination chemistry. The bright color often associated with imines arises from electronic transitions (n → π*) involving the nitrogen lone pair, with increased conjugation leading to a bathochromic (red) shift in light absorption. nih.gov
Electrophilic Aromatic Substitution on Aromatic Moieties
The molecule contains two aromatic systems susceptible to electrophilic aromatic substitution (EAS): the p-tolyl ring derived from p-toluidine and the benzene (B151609) ring of the indane core. The outcome of EAS reactions is directed by the electronic nature of the existing substituents.
Reactivity of the p-Tolyl Ring: The p-tolyl ring is substituted with a methyl group (-CH₃) and the imine nitrogen (-N=C<).
The methyl group is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.
The imine nitrogen , similar to an amino group, has a lone pair that can be delocalized into the ring, making it a powerful activating and ortho, para-directing group. chemistrysteps.comyoutube.com
However, under the strongly acidic conditions often required for EAS (e.g., nitration or Friedel-Crafts reactions), the basic imine nitrogen is protonated. chemistrysteps.comstackexchange.com The resulting iminium group (-[N-H]=C<) becomes a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. youtube.combyjus.com This dual reactivity complicates predictions for EAS on the p-tolyl ring. For reactions like bromination in non-acidic media, substitution is expected at the positions ortho to the imine nitrogen. youtube.combyjus.com In contrast, nitration or Friedel-Crafts reactions would likely yield a significant amount of the meta-substituted product. chemistrysteps.comyoutube.com
| Reaction Type | Expected Major Product on p-Tolyl Ring (Conditions) | Directing Group Influence |
| Bromination | 2-Bromo-4-methyl-N-(1H-inden-1-ylidene)aniline (Non-acidic) | Imine N (o,p-directing) + Methyl (o,p-directing) |
| Nitration | 2-Nitro-4-methyl-N-(1H-inden-1-ylidene)aniline (Mild) | Imine N (o,p-directing) + Methyl (o,p-directing) |
| Nitration | 3-Nitro-4-methyl-N-(1H-inden-1-ylidene)aniline (Strongly Acidic) | Iminium ion (m-directing) |
| Friedel-Crafts | Generally low yield due to Lewis acid coordination with imine N. stackexchange.com | Iminium-like complex forms, deactivating the ring. |
Hydrogenation and Reduction Pathways to Amino-Indane Derivatives
The reduction of the imine C=N bond is a fundamental reaction that provides access to chiral secondary amines, which are valuable building blocks in medicinal chemistry. acs.org The hydrogenation can be achieved using various methods, including catalytic hydrogenation with H₂ gas or transfer hydrogenation.
Catalytic hydrogenation of N-aryl imines is a well-established process.
Catalysts: Noble metal catalysts such as those based on Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh) are highly effective. acs.orgrsc.org More recently, catalysts based on earth-abundant metals like Iron (Fe) and Nickel (Ni) have been developed for this transformation. acs.orgresearchgate.net
Stereoselectivity: The use of chiral ligands on the metal center allows for asymmetric hydrogenation, producing one enantiomer of the resulting 1-amino-indane derivative in high enantiomeric excess (ee). acs.orgresearchgate.net For instance, iridium catalysts paired with chiral phosphoramidite (B1245037) ligands (like PipPhos) or P,N-ferrocenyl ligands have shown excellent enantioselectivities (up to >99% ee) in the hydrogenation of N-aryl imines. acs.org
Reaction Conditions: These hydrogenations can often be performed under mild conditions, sometimes at pressures as low as 1 bar, although reaction times and selectivities can be influenced by pressure and solvent choice. acs.org
Under more forcing hydrogenation conditions, the aromatic rings can also be reduced. This would lead to the formation of (4-methylcyclohexyl)-(2,3-dihydro-1H-inden-1-yl)amine.
| Reduction Method | Reagent/Catalyst | Product | Key Features |
| Asymmetric Hydrogenation | H₂, Ir/Chiral Ligand (e.g., PipPhos) | Chiral N-(p-tolyl)-1-aminoindane acs.org | High enantioselectivity (up to >99% ee). |
| Asymmetric Hydrogenation | H₂, Fe-P-NH-P' complex | Chiral N-(p-tolyl)-1-aminoindane acs.org | Utilizes earth-abundant metal catalyst. |
| Catalytic Hydrogenation | H₂, Ni or Ru catalyst | Racemic N-(p-tolyl)-1-aminoindane researchgate.net | Complete reduction of the imine bond. |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic N-(p-tolyl)-1-aminoindane | Standard laboratory method for imine reduction. |
Cycloaddition Reactions and Pericyclic Processes
The imine and indenylidene components of the molecule can participate in various cycloaddition reactions, providing pathways to complex fused and spirocyclic frameworks. nih.gov
[3+2] Cycloaddition: The imine can act as a dipolarophile, reacting with 1,3-dipoles. For instance, azomethine ylides can react with imines to form five-membered heterocyclic rings. Conversely, the indenylidene portion can be part of a system that reacts with 1,3-dipoles like nitrile oxides to form fused isoxazolines. researchgate.net
[5+2] Cycloaddition: While less common for the imine itself, the parent 1-indanone skeleton is known to undergo transition-metal-catalyzed [5+2] cycloadditions with alkynes to yield benzocycloheptenone structures. nih.gov
Diels-Alder Type Reactions: The exocyclic double bond of the indenylidene moiety can potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes.
Carbonyl Imine Cycloaddition: Though not directly applicable here, related systems demonstrate that carbonyl imines, which are unusual 1,3-dipoles, can be generated and trapped in cycloadditions with dipolarophiles like imines to create novel heterocyclic structures. nih.gov
These cycloaddition strategies are powerful tools in synthetic chemistry for rapidly building molecular complexity from precursors like p-toluidine, alpha-inden-1-ylidene-. nih.govrsc.org
Condensation and Coupling Reactions for Complex Molecule Synthesis
p-Toluidine, alpha-inden-1-ylidene- serves as a versatile building block in condensation and coupling reactions. The reactivity of the imine group and the alpha-protons on the indane ring are central to these transformations.
Self-Condensation and Aldol-type Reactions: The protons alpha to the imine group (on the C2 of the indane ring) are acidic and can be deprotonated by a strong base to form an enamine-like anion. This nucleophile can then react with electrophiles, including other molecules of the imine, leading to dimers or more complex structures.
Multicomponent Reactions: p-Toluidine and its derivatives are frequently used in multicomponent reactions. For example, p-toluidine can react with an aldehyde and an activated pyruvate (B1213749) derivative in a one-pot synthesis to produce highly functionalized γ-lactam derivatives. organic-chemistry.org
Oxidative Coupling: Aromatic amines like p-toluidine can undergo oxidative coupling in the presence of an oxidant to form colored dimeric or polymeric products. nih.gov
The combination of the reactive imine and the functionalizable indane skeleton makes this molecule a valuable intermediate for constructing larger, biologically relevant scaffolds. researchgate.netnih.gov
Catalytic Role and Ligand Design in Transition Metal Chemistry
Monodentate Coordination: The simplest coordination mode involves the nitrogen lone pair binding to a single metal center.
Bidentate and Pincer Ligands: The molecule can be modified to act as a multidentate ligand. For example, electrophilic substitution at the ortho position of the p-tolyl ring with a phosphine (B1218219) or other donor group could create a bidentate P,N-ligand.
Cyclometalation: The C-H bonds on the aromatic rings can be activated by a transition metal center, leading to cyclometalation where the ligand is bound to the metal through both the nitrogen atom and a carbon atom, forming a stable metallacycle. This is a common activation pathway for creating robust and active catalysts.
Catalyst Precursors: Transition metal imine complexes are often prepared in situ by reacting the amine and carbonyl precursors in the presence of a metal salt. google.com These complexes are active catalysts for reactions such as olefin polymerization. google.com
The stability and electronic properties of the resulting metal complexes can be fine-tuned by altering substituents on either the p-toluidine or indanone fragments, making this class of compounds highly versatile for applications in homogeneous catalysis. researchgate.netnih.gov
Applications of P Toluidine, Alpha Inden 1 Ylidene in Synthetic Chemistry and Materials Science
Building Block in the Synthesis of Complex Organic Scaffolds
p-Toluidine (B81030), alpha-inden-1-ylidene- serves as a fundamental building block for creating intricate organic scaffolds. Its structure, featuring both an aromatic amine and a reactive indenylidene group, allows for a variety of chemical transformations. ontosight.ai The indene (B144670) skeleton itself is a key component in numerous natural products and biologically active compounds. nih.gov The versatility of p-toluidine as a reagent in organic chemistry allows it to participate in reactions that form complex chemical compounds. chemiis.com
The synthesis of complex structures is often facilitated by tandem reactions and metathesis protocols, which can create macrocyclic and polycyclic architectures. semanticscholar.org The indenone-fused compounds, derived from precursors like p-Toluidine, alpha-inden-1-ylidene-, are recognized as important scaffolds in pharmaceutical products and functionalized materials. nih.gov The reactive methylene (B1212753) group often present in these synthesized structures can be further involved in reactions to build even more complex heterocycles. researchgate.net This highlights the role of the parent compound as a cornerstone for diversity-oriented synthesis. researchgate.net
Intermediate for Heterocyclic Compound Synthesis
The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry, as these structures are common motifs in drug molecules. rsc.org p-Toluidine, alpha-inden-1-ylidene- is a valuable intermediate for producing a range of heterocyclic systems due to the reactivity of its constituent parts. ontosight.aichempap.org The use of metal-catalyzed cyclization reactions has become an efficient method for constructing heterocyclic ring systems. mdpi.com
Indenone-fused compounds are crucial structures with a wide array of pharmaceutical activities. nih.gov The indene moiety of p-Toluidine, alpha-inden-1-ylidene- can be used to construct various fused heterocyclic systems. For example, ninhydrin, a related indane derivative, is a precursor for a multitude of N, O, and S-containing heterocycles like pyrroles, imidazoles, and benzofurans. researchgate.net The synthesis of these compounds often involves multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials. researchgate.netrsc.org
Research has shown the synthesis of various indene-fused heterocycles, such as:
Indolo[2,3-b]indoles: Synthesized through a one-pot, four-component reaction. researchgate.net
Indeno[1,2-b]naphthyridinones: Prepared via a three-component synthesis. researchgate.net
Thieno[3,2-c]pyridines and Cyclopentadieno[b]thiophenes: Formed through intramolecular alkylation and/or acylation from related oxazolone (B7731731) derivatives. chempap.org
A significant application of indenylidene derivatives is in the synthesis of spiro-imidazo pyridine-indene compounds. nih.govresearchgate.net These complex spiro-heterocycles have been identified as having potential biological activity, acting as antagonists for certain receptors in the nervous system. nih.gov
A novel multi-component reaction has been developed for the synthesis of diverse spiro-imidazo pyridine-indene derivatives. nih.govresearchgate.net This method involves the reaction of heterocyclic ketene (B1206846) aminals with [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which can be generated in situ from the self-condensation of 1,3-indandione. researchgate.net The reaction is typically promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA). nih.gov
| Product Name | Synthesis Method | Yield | Reference |
| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] | One-pot, three-component reaction of 1,1-bis(methylthio)-2-nitroethene, diamines/cysteamine hydrochloride, and two units of 1,3-indandione, promoted by malononitrile (B47326) and catalyzed by p-TSA. | High | nih.gov |
| Indenylidene-1H-spiro[imidazo[1,2-a]pyridine-7,1′-indene] | Two-step, four-component reaction between 1,1-bis(methylthio)-2-nitroethene, diamines, two units of 1,3-indandione, and malononitrile, catalyzed by p-TSA. | 62-98% | nih.govresearchgate.net |
| Spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one derivatives | Original synthesis leading to compounds with good affinities for AMPA and NMDA glycine-site receptors. | N/A | nih.gov |
Precursor for Dyes and Pigments (Synthetic Methodologies)
p-Toluidine itself is a well-established precursor in the manufacture of dyes and pigments, particularly azo dyes used in the textile, ink, and paint industries. chemiis.com The aromatic structure of p-Toluidine, alpha-inden-1-ylidene- suggests that it and its derivatives could possess desirable optical properties for such applications. ontosight.aiontosight.ai
The synthesis of dyes from p-toluidine often involves diazotization followed by a coupling reaction. researchgate.net For instance, the historic dye Mauveine was synthesized using a mixture of aniline (B41778), o-toluidine, and p-toluidine. researchgate.net While specific synthetic methodologies for turning p-Toluidine, alpha-inden-1-ylidene- directly into commercial dyes are not widely documented, its structural components are indicative of its potential in this area. The conjugated system formed by the indenylidene and the toluidine moiety can impart color, a key characteristic of dye molecules. ontosight.ai Azo dyes, which constitute a large portion of all colorants, are produced from aromatic amines like p-toluidine. wko.at
Application in Coordination Chemistry as Ligands for Metal Complexes
The nitrogen atom in the amine group and potential chelating sites within the indenylidene structure make p-Toluidine, alpha-inden-1-ylidene- and its derivatives suitable candidates for use as ligands in coordination chemistry. P,N-ligands, which contain both phosphorus and nitrogen donor atoms, are popular in catalysis due to the different electronic properties of the donor groups. beilstein-journals.org
Schiff base ligands derived from p-toluidine and aldehydes have been shown to form stable complexes with various metal ions, including Cu(II), Co(III), Ni(II), Pd(II), and Zn(II). researchgate.netresearchgate.net These complexes have applications in catalysis and materials science. The formation of metal complexes can be influenced by subtle changes in the ligand backbone, affecting the binding geometry and coordination properties. beilstein-journals.org Ruthenium complexes, for example, have shown extensive applications in catalysis for creating complex organic molecules. semanticscholar.org The ability of p-Toluidine, alpha-inden-1-ylidene- to act as a ligand opens up possibilities for creating novel metal complexes with unique catalytic or material properties.
| Ligand Type | Metal Ions Complexed | Potential Applications | Reference |
| Schiff base from p-toluidine | Al³⁺ | Metal ion sensing | researchgate.net |
| Schiff bases from diacetylpyridine | Co(III), Ni(II), Pd(II), Zn(II) | Antimicrobial activity | researchgate.net |
| Neutral κ²-P,N-ligands | Rhodium, Iridium, Palladium | Catalysis (e.g., hydrogenations, Heck reactions) | beilstein-journals.org |
Development of Materials with Specific Optical Properties
Compounds with planar, conjugated structures, such as derivatives of p-Toluidine, alpha-inden-1-ylidene-, are of great interest in materials science. ontosight.ai These structures can lead to useful electronic and optical properties, making them candidates for applications in organic electronics. ontosight.ai The conjugated double bonds and aromatic rings can impart interesting optical characteristics suitable for dyes or pigments. ontosight.ai
Derivatives of p-toluidine, such as poly(o-toluidine), have been studied for their nonlinear optical properties. researchgate.net These materials can exhibit self-defocusing optical nonlinearity and are of interest for optoelectronic and photonic devices. researchgate.net The development of materials like organic light-emitting diodes (OLEDs) and solar cells often relies on compounds with structures similar to p-Toluidine, alpha-inden-1-ylidene-. ontosight.ai The ability to synthesize a variety of derivatives from this precursor allows for the tuning of optical and electronic properties to meet the demands of specific applications.
Role in Green Chemistry Methodologies (e.g., In Situ Generation)
In the pursuit of more sustainable chemical processes, the in situ generation of catalysts is a cornerstone of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edutradebe.com Indenylidene derivatives, particularly in the form of ruthenium complexes, are potent catalysts for olefin metathesis, a versatile carbon-carbon bond-forming reaction. The in situ preparation of these indenylidene-ruthenium catalysts has been shown to be an effective strategy. acs.org
Research has demonstrated that certain ruthenium indenylidene complexes can be generated directly in the reaction vessel from appropriate precursors, such as derivatives of 1-phenylprop-2-yn-1-ol and a ruthenium source like RuCl2(PPh3)3. researchgate.netmdpi.com This approach is atom-economical as it avoids the multi-step synthesis and purification of the catalyst, which can be cumbersome and generate significant waste. researchgate.netmdpi.com The in situ-prepared indenylidene−ruthenium complexes have proven to be efficient catalyst precursors for various metathesis reactions, including ring-opening and ring-closing metathesis. acs.org
Given that p-Toluidine, alpha-inden-1-ylidene- possesses the core indenylidene structure, it could potentially serve as a ligand in the formation of such in situ generated catalysts. The specific electronic and steric properties imparted by the p-toluidine group could modulate the activity and stability of the resulting catalyst. The development of methods for the in situ and atom-economic preparation of olefin metathesis catalysts is an ongoing area of research. researchgate.netmdpi.com
Application in Corrosion Inhibition Research (Mechanistic Studies)
The protection of metals from corrosion is of immense industrial importance, and the use of organic inhibitors is a common strategy. Schiff bases, compounds containing a carbon-nitrogen double bond, are recognized as effective corrosion inhibitors, particularly for steel in acidic environments. ijirset.com This is attributed to the presence of heteroatoms (like nitrogen) and π-electrons in their structure, which facilitate adsorption onto the metal surface. ijirset.comub.edu
Schiff bases derived from p-toluidine have been the subject of several mechanistic studies in corrosion inhibition. For instance, 2-((p-tolylimino)methyl)phenol (p-TOLUSCAD), a Schiff base of p-toluidine, has been shown to inhibit the corrosion of mild steel in 1 M HCl. up.ac.za Its inhibition efficiency increases with concentration, reaching up to 86% at a concentration of 5 × 10-4 M at 303 K. up.ac.za Mechanistic studies, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, have revealed that these types of inhibitors function through adsorption at the steel/acid interface. up.ac.za They often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. up.ac.za
The adsorption process can involve both physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecule) and chemisorption (the formation of coordinate bonds between the d-orbitals of the metal atoms and the lone pair electrons of the heteroatoms in the inhibitor). up.ac.za Theoretical studies using Density Functional Theory (DFT) have further elucidated the relationship between the molecular structure of these inhibitors and their performance. up.ac.za
Given that p-Toluidine, alpha-inden-1-ylidene- is a Schiff base (or more specifically, an imine), it is plausible that it could exhibit similar corrosion-inhibiting properties. The planar indenylidene moiety could enhance its adsorption on the metal surface. The table below summarizes the inhibition efficiencies of some p-toluidine-related Schiff bases.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Strategies for Enhanced Efficiency
The synthesis of p-Toluidine (B81030), alpha-inden-1-ylidene- and its analogues typically involves condensation reactions. ontosight.ai For instance, a general method can involve the reaction of 1H-indene-1,3(2H)-dione with p-toluidine. google.com However, future research is geared towards developing more efficient, sustainable, and versatile synthetic methodologies.
Emerging strategies focus on one-pot reactions and multi-component approaches, which offer benefits such as reduced waste, lower costs, and improved atom economy. tubitak.gov.tramazonaws.com The application of microwave-assisted organic synthesis (MAOS) is a promising avenue, as it can significantly shorten reaction times and improve yields for the synthesis of related heterocyclic systems. amazonaws.com Research into novel catalytic systems, potentially using earth-abundant metals, could also pave the way for more environmentally benign production methods. For example, nickel-catalyzed amination has proven effective for coupling anilines with aryl chlorides, a reaction type that could be adapted for synthesizing derivatives. acs.org
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Multi-component Reactions | Increased efficiency, reduced waste, simplified purification | Heterocycle Synthesis amazonaws.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, improved process control | Heterocycle Synthesis amazonaws.com |
| One-Pot Synthesis | Reduced operational time and resource consumption | Ligand Synthesis tubitak.gov.tr |
| Novel Catalysis | Use of sustainable metals, enhanced selectivity, milder reaction conditions | Cross-Coupling Reactions acs.org |
Advanced Spectroscopic Techniques for Fine Structure Characterization
Standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the basic structure of these compounds. rsc.orgacs.org However, a deeper understanding of the molecule's fine structural details requires more advanced techniques.
High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the exact mass of the molecule, which helps in the unambiguous determination of its elemental composition. acs.orgscispace.com To fully elucidate the complex three-dimensional structure and connectivity, advanced NMR techniques are indispensable. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can reveal proton-proton and proton-carbon correlations, providing a detailed structural map. For definitive stereochemical assignment and to study intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard, as demonstrated in studies of related indenone derivatives. eurjchem.com
| Technique | Information Provided | Application Example |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirmation of molecular formula in novel derivatives. acs.org |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Elucidation of complex structures in polycyclic compounds. rsc.org |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and angles. | Determining stereochemistry and supramolecular packing. eurjchem.com |
Integration of Machine Learning in Computational Chemical Studies
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. The integration of machine learning (ML) is set to revolutionize this field by accelerating the discovery and design of new molecules. researchgate.netnih.gov ML models can be trained on large datasets of chemical information to predict properties such as reactivity, toxicity, and electronic characteristics. mdpi.com
For p-Toluidine, alpha-inden-1-ylidene- and its derivatives, ML can be applied in several ways:
Virtual Screening: ML algorithms can rapidly screen vast libraries of virtual derivatives to identify candidates with desired properties for specific applications, such as in functional materials. chemrxiv.org Open-source packages like ArchOnML are being developed for this purpose. chemrxiv.org
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the molecular structure of derivatives with their biological activity or material performance. nih.govmdpi.com
De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with optimized properties from the ground up. researchgate.net
The application of these computational tools can significantly reduce the time and cost associated with traditional trial-and-error experimental approaches. researchgate.net
Development of Highly Selective and Sustainable Catalytic Systems
Indenylidene-based structures are known to be effective ligands in catalysis. Ruthenium-indenylidene complexes, for example, are powerful and robust pre-catalysts for olefin metathesis reactions. rsc.org The p-Toluidine, alpha-inden-1-ylidene- framework offers a versatile scaffold for designing new ligands for transition metal catalysts. The nitrogen atom of the toluidine moiety and the aromatic systems provide potential coordination sites for metal centers.
Future research will focus on developing catalytic systems that are not only highly active but also selective and sustainable. This includes:
Achieving High Selectivity: Designing ligands that can induce high regioselectivity and stereoselectivity in catalytic transformations. For instance, new catalysts could be developed for the selective functionalization of specific positions on the aromatic rings, similar to the ortho-selective chlorination of anilines achieved with specialized catalysts. nsf.gov
Utilizing Sustainable Metals: Shifting from precious metal catalysts (like ruthenium and palladium) to systems based on more abundant and less toxic metals such as nickel, copper, and iron. acs.orgabcr.com
Expanding the Scope of Derivatives for Functional Materials
Derivatives of p-Toluidine, alpha-inden-1-ylidene- hold promise for applications in materials science, particularly in the field of organic electronics. ontosight.ai The extended π-conjugated system of the indenylidene core, combined with the electron-donating nature of the p-toluidine group, suggests potential for interesting optical and electronic properties.
By systematically introducing different functional groups onto the aromatic rings, these properties can be finely tuned. This synthetic modification allows for the rational design of materials for specific purposes:
Organic Light-Emitting Diodes (OLEDs): Modifying the structure to control the emission color and improve quantum efficiency.
Organic Photovoltaics (OPVs): Tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to optimize charge separation and transport.
Organic Field-Effect Transistors (OFETs): Designing molecules that can self-assemble into well-ordered thin films to enhance charge carrier mobility.
The table below outlines how different substituents could potentially influence the properties of these materials.
| Substituent Type | Position of Substitution | Potential Effect on Properties | Target Application |
| Electron-Withdrawing (e.g., -Cl, -CN) | Indenylidene or Toluidine Ring | Lower LUMO/HOMO levels, affect charge transport | OLEDs, OPVs ontosight.ai |
| **Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) ** | Toluidine Ring | Raise HOMO level, enhance electron donation | OPVs, OFETs ontosight.ai |
| Halogens (e.g., -I, -Br) | Indenylidene or Toluidine Ring | Facilitate further functionalization via cross-coupling | Synthesis of complex materials ontosight.ai |
| Bulky Groups (e.g., -t-butyl) | Toluidine Ring | Influence solid-state packing, prevent aggregation | OLEDs, OFETs |
Investigation of Supramolecular Assemblies and Self-Assembly
Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. mdpi.com The p-Toluidine, alpha-inden-1-ylidene- molecule possesses features that make it an excellent candidate for forming such assemblies. These include the flat, aromatic surfaces of the indenylidene and toluidine rings, which are conducive to π-π stacking interactions, and the potential for hydrogen bonding if appropriate functional groups are introduced.
Future research in this area could focus on:
Crystal Engineering: Controlling the solid-state packing of the molecules to create materials with specific properties. Studies on related indenone compounds have shown how hydrogen bonds and other weak interactions can dictate the formation of a 3D supramolecular architecture. eurjchem.com
Liquid Crystals: Designing derivatives that exhibit liquid crystalline phases, which have applications in displays and sensors.
Self-Assembled Monolayers (SAMs): Modifying the molecule with appropriate anchoring groups to enable the formation of ordered monolayers on surfaces, which is relevant for molecular electronics and surface engineering.
Responsive Systems: Incorporating stimuli-responsive moieties that allow the supramolecular assembly to be controlled by external factors like light, pH, or temperature, creating dynamic and "smart" materials. nih.gov
By harnessing the principles of self-assembly, researchers can aim to build complex, functional systems from the bottom up, using p-Toluidine, alpha-inden-1-ylidene- as a fundamental building block. nih.gov
Q & A
Q. What are the primary synthetic routes for p-toluidine, and how can purity be validated?
p-Toluidine is commonly synthesized via the reduction of p-nitrotoluene using catalytic hydrogenation or tin/hydrochloric acid . To validate purity, researchers should employ techniques such as:
- High-Performance Liquid Chromatography (HPLC) with reverse-phase columns (e.g., C18) and UV detection at 205–308 nm, calibrated using standards with a correlation coefficient ≥0.9998 .
- Crystallization point analysis (≥43°C for ≥99% purity) and moisture content testing (<0.1%) per standardized protocols .
Q. How can the molecular structure of p-toluidine be characterized experimentally?
- FT-IR and FT-Raman Spectroscopy : Assign vibrational modes (e.g., N-H stretching at ~3400 cm⁻¹, aromatic C-H bending at 1600–1500 cm⁻¹) using KBr pellets and Bruker IFS 66V spectrometers. Normal coordinate analysis with General Valence Force Field (GVFF) refines potential energy constants .
- UV-Vis Spectroscopy : Detect absorbance maxima at 205, 234, and 290 nm in acidic solutions, confirming electronic transitions in the aromatic amine system .
Q. What safety protocols are critical when handling p-toluidine in laboratory settings?
- Use vacuum/wet methods for dust suppression during cleanup (avoid dry sweeping) .
- Wear nitrile gloves and fume hoods to prevent dermal/ocular exposure, which can cause methemoglobinemia or neurotoxicity .
- Store in airtight containers away from oxidizers, as p-toluidine forms explosive salts with nitrous acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal and crystallographic data for p-toluidine derivatives?
Contradictions, such as biofield-treated p-toluidine showing a 4.8% decrease in crystallite size (XRD) but reduced thermal decomposition onset temperatures (TGA), require:
- Multi-technique validation : Cross-reference XRD with DSC to assess lattice strain vs. intermolecular interactions .
- Statistical robustness : Use ≥3 replicates per sample and report confidence intervals (e.g., CV <3% for recovery studies) .
Q. What methodological considerations are essential for using p-toluidine as a chromogenic indicator in bacterial assays?
- Iron-dependent reactivity : Ensure media contain 10–50 µM Fe³⁺ to enable colored complex formation with diphenolic intermediates (e.g., protocatechuate) .
- pH optimization : Maintain pH 6–8 to avoid protonation of the amine group, which reduces chromogenic sensitivity .
- Interference checks : Pre-treat samples with chelating agents (e.g., EDTA) to eliminate false positives from metal contaminants .
Q. How can phase-transfer reagents (PTRs) improve extraction efficiency of p-toluidine from complex matrices like dyes?
- Ion-pair extraction : Use PTRs (e.g., cetyltrimethylammonium bromide) in acidic conditions (pH <2) to solubilize dyes and extract p-toluidine into chloroform. Recovery rates average 91.8–94.6% with CVs <3% .
- Chromatographic separation : Pair with silica gel columns and chloroform-cyclohexane eluents to resolve tailing peaks caused by silanol interactions .
Q. What strategies mitigate spectral interference when analyzing p-toluidine in UV-Vis assays?
- Wavelength selection : Use λ = 242–290 nm to avoid overlapping absorbance from co-extracted dyes (e.g., D&C Red No. 6) .
- Derivatization : Form Schiff bases with aldehydes (e.g., formaldehyde) to shift λmax to visible regions (>400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
